
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one, also known as DCMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMI is a synthetic derivative of indanone, a bicyclic organic compound that is commonly used in the production of pharmaceuticals, fragrances, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one in cancer cells involves the activation of the caspase cascade, a series of proteolytic enzymes that are involved in the process of apoptosis. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one activates caspase-3 and caspase-9, which in turn cleave various cellular proteins and DNA, leading to cell death. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one also inhibits the expression of certain genes that are involved in the growth and metastasis of cancer cells, such as matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and inhibiting the expression of certain genes, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has also been found to induce autophagy, a process in which cells degrade and recycle their own components, which can lead to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one is also stable and has a long shelf-life, which allows for long-term storage and use in experiments. However, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one also has some limitations for lab experiments. It is a highly reactive compound that can easily oxidize and degrade, which can affect its potency and efficacy. Additionally, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one is highly toxic and can pose a risk to researchers who handle it.
Direcciones Futuras
There are several future directions for research on 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one. One area of research is the development of new analogs of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one that have improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one in cancer cells, which could lead to the identification of new targets for cancer therapy. Additionally, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one could be investigated for its potential applications in other fields, such as agrochemicals and fragrances, which could lead to new commercial applications.
Métodos De Síntesis
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one can be synthesized through a multistep process starting from 3,4-dichloroacetophenone. The first step involves the conversion of 3,4-dichloroacetophenone to 3,4-dichloro-2-butanol via a Grignard reaction. The resulting intermediate is then oxidized using potassium permanganate to form 2,3-dichloro-4-methyl-1H-inden-1-one. Finally, this compound is hydrolyzed using sodium hydroxide to yield 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one.
Aplicaciones Científicas De Investigación
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of certain genes.
Propiedades
IUPAC Name |
2,3-dichloro-7-hydroxy-4-methylinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-4-2-3-5(13)7-6(4)8(11)9(12)10(7)14/h2-3,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDBLHGPLPWEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)C(=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

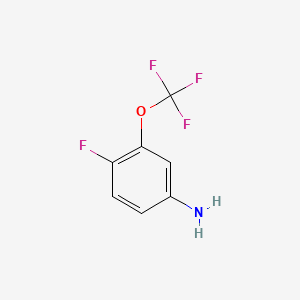
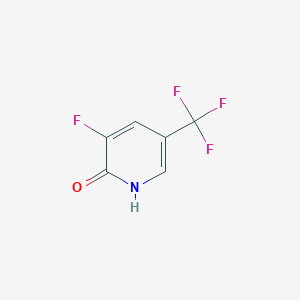

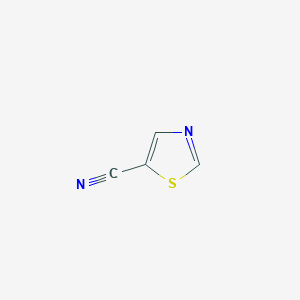

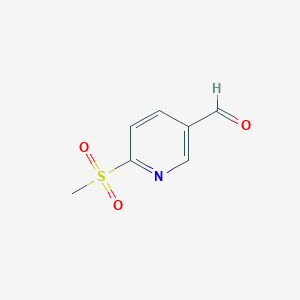


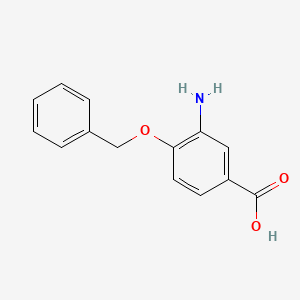


![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

